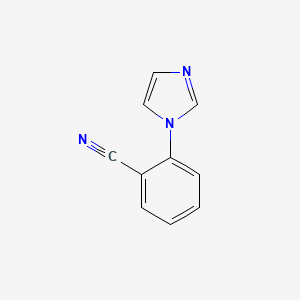

2-(1H-Imidazol-1-yl)benzonitril

Übersicht

Beschreibung

2-(1H-imidazol-1-yl)benzonitrile is a useful research compound. Its molecular formula is C10H7N3 and its molecular weight is 169.18 g/mol. The purity is usually 95%.

BenchChem offers high-quality 2-(1H-imidazol-1-yl)benzonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(1H-imidazol-1-yl)benzonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Kristallstruktur-Analyse

Die Verbindung wurde in der Untersuchung von Kristallstrukturen verwendet. Der Benzimidazolringsystem ist zum Benzolring um 78,04 (10) Grad geneigt. Die Kristallstruktur weist O—H N- und C—H O-Wasserstoffbrückenbindungen sowie C—H- und π–π-Wechselwirkungen auf .

Hirshfeld-Oberflächenanalyse

Eine Hirshfeld-Oberflächenanalyse wurde an dieser Verbindung durchgeführt. Diese Analyse dient zur Untersuchung intermolekularer Wechselwirkungen in Kristallstrukturen .

Analyse elektronischer Übergänge

Die Verbindung wurde in Studien zur Analyse elektronischer Übergänge verwendet. Dies beinhaltet die Untersuchung von Übergängen zwischen verschiedenen elektronischen Energieniveaus .

Synthese von Pharmazeutika

Cyanobenzylverbindungen, wie z. B. 2-(1H-Imidazol-1-yl)benzonitril, werden als Zwischenprodukte bei der Synthese von Spezies verwendet, die bedeutende pharmazeutische Eigenschaften besitzen .

Biologische Anwendungen

Verbindungen mit Carbonsäure als funktionelle Gruppe haben chelatisierende Eigenschaften gezeigt und daher potenzielle Anwendungen im Bereich der Biologie .

Aufbau von Metall-organischen Gerüsten

Solche Gruppen sind auch hilfreich beim Aufbau von Metall-organischen Gerüsten, die aufgrund ausgedehnter Wasserstoffbrückenbindungen und schwacher Wechselwirkungen in der Regel supramolekulare Netzwerke bilden .

Antioxidantienstudien

Benzimidazolderivate, die durch ZnO-NPs über Cyclokondensation zwischen substituierten aromatischen Aldehyden und o-Phenylendiamin synthetisiert wurden, wurden auf ihre antioxidative Aktivität untersucht .

In-silico-Studien

In-silico-Studien wurden an Benzimidazolderivaten durchgeführt. Diese Studien umfassen die Verwendung von Computermodellierung und Simulationstechniken, um die Eigenschaften und das Verhalten dieser Verbindungen zu untersuchen .

Safety and Hazards

“2-(1H-imidazol-1-yl)benzonitrile” is harmful if swallowed, in contact with skin, and if inhaled. It causes skin irritation and serious eye irritation. It may cause respiratory irritation. Avoid breathing dust/fume/gas/mist/vapours/spray. Wear protective gloves/protective clothing/eye protection/face protection .

Zukünftige Richtungen

Wirkmechanismus

Target of Action

It is known that imidazole-containing compounds, such as 2-(1h-imidazol-1-yl)benzonitrile, have a broad range of chemical and biological properties .

Mode of Action

Imidazole derivatives have been shown to interact with their targets in various ways, leading to a range of biological effects .

Biochemical Pathways

Imidazole derivatives have been shown to interfere with various biochemical pathways, leading to a range of downstream effects .

Pharmacokinetics

The compound’s molecular weight is 16919 , which suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well absorbed .

Result of Action

Imidazole derivatives have been shown to have a range of effects at the molecular and cellular level .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-(1H-imidazol-1-yl)benzonitrile. For instance, the compound should be handled in a well-ventilated place, and contact with skin and eyes should be avoided . Dust formation should also be avoided, and the compound should be used only outdoors or in a well-ventilated area .

Biochemische Analyse

Biochemical Properties

2-(1H-imidazol-1-yl)benzonitrile plays a significant role in biochemical reactions, particularly as an inhibitor of cytochrome P450 enzymes . Cytochrome P450 enzymes are crucial for the metabolism of various substrates, including drugs and endogenous compounds. By inhibiting these enzymes, 2-(1H-imidazol-1-yl)benzonitrile can alter the metabolic pathways and affect the conversion of substrates to products. This interaction is essential for understanding the compound’s potential therapeutic applications and its impact on metabolic processes.

Cellular Effects

The effects of 2-(1H-imidazol-1-yl)benzonitrile on various types of cells and cellular processes are profound. This compound has been shown to cause centrilobular necrosis in rat liver cells . Additionally, it influences cell signaling pathways by modulating the activity of cytochrome P450 enzymes, which can lead to changes in gene expression and cellular metabolism. The compound’s impact on cell function includes alterations in the detoxification processes and the metabolism of xenobiotics.

Molecular Mechanism

At the molecular level, 2-(1H-imidazol-1-yl)benzonitrile exerts its effects through binding interactions with cytochrome P450 enzymes . This binding inhibits the enzyme’s activity, preventing the hydration reaction necessary for the conversion of substrates. The inhibition of cytochrome P450 enzymes can lead to changes in gene expression, as the cell attempts to compensate for the reduced enzyme activity. This mechanism of action is critical for understanding the compound’s potential therapeutic and toxicological effects.

Dosage Effects in Animal Models

The effects of 2-(1H-imidazol-1-yl)benzonitrile vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxic effects, while higher doses can lead to significant toxicity, including centrilobular necrosis in the liver . Threshold effects have been observed, where a specific dosage level results in a marked increase in adverse effects. Understanding the dosage effects is crucial for determining the compound’s safety and therapeutic potential.

Metabolic Pathways

2-(1H-imidazol-1-yl)benzonitrile is involved in metabolic pathways that include the inhibition of cytochrome P450 enzymes . This inhibition affects the metabolic flux and the levels of various metabolites. The compound’s interaction with these enzymes can lead to altered metabolic pathways, impacting the overall metabolic balance within the cell.

Eigenschaften

IUPAC Name |

2-imidazol-1-ylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7N3/c11-7-9-3-1-2-4-10(9)13-6-5-12-8-13/h1-6,8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNKBJOSIVSQUBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C#N)N2C=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20948213 | |

| Record name | 2-(1H-Imidazol-1-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20948213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25373-49-3 | |

| Record name | Benzonitrile, o-imidazol-1-yl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025373493 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(1H-Imidazol-1-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20948213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

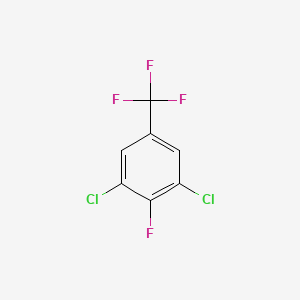

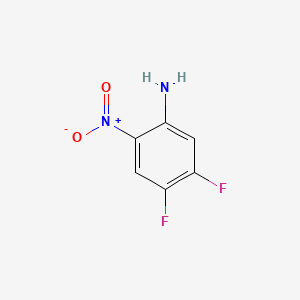

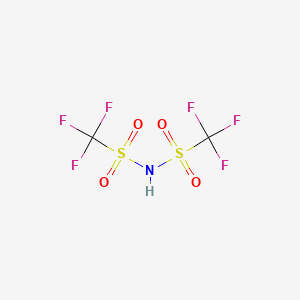

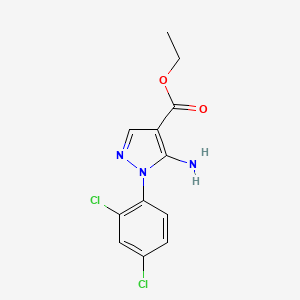

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

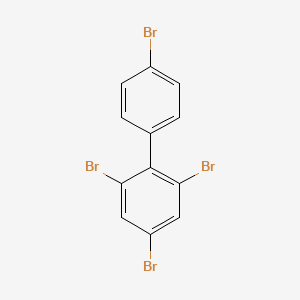

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-1,3-dicarboxylic acid](/img/structure/B1295527.png)

![Methyl 2-chloro-2-[(4-methylphenyl)hydrazinylidene]acetate](/img/structure/B1295540.png)

![(8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-5-propan-2-ylhept-5-en-2-yl]-2,7,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene](/img/structure/B1295542.png)